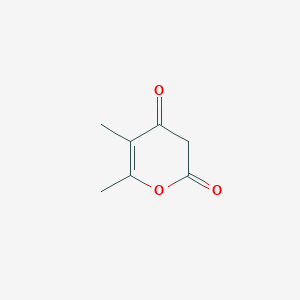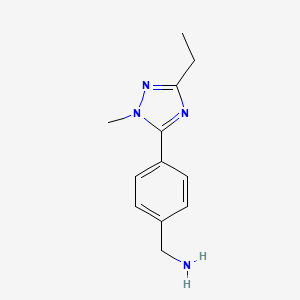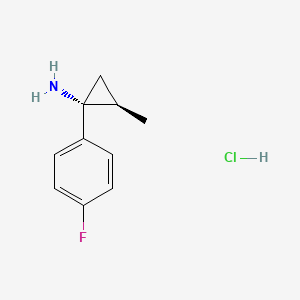![molecular formula C36H27N B13645369 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple phenyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aniline under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline exerts its effects is primarily through its interactions with molecular targets. The compound can bind to specific receptors or enzymes, influencing their activity. The pathways involved may include signal transduction mechanisms that lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure with two phenyl rings.
Triphenylamine: Contains three phenyl groups attached to a nitrogen atom.
Tetraphenylethene: Known for its photochromic and fluorescence properties.
Uniqueness
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C36H27N |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-11-27(12-4-1)33-15-7-9-17-35(33)29-19-23-31(24-20-29)37-32-25-21-30(22-26-32)36-18-10-8-16-34(36)28-13-5-2-6-14-28/h1-26,37H |
InChI Key |
FLNGTJGQZUIEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
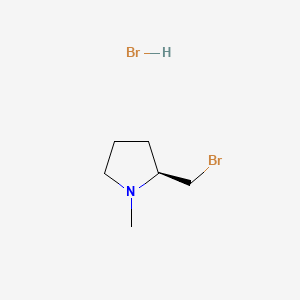
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
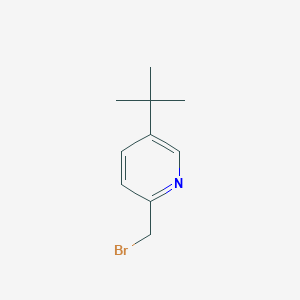
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
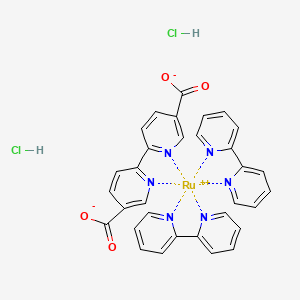
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
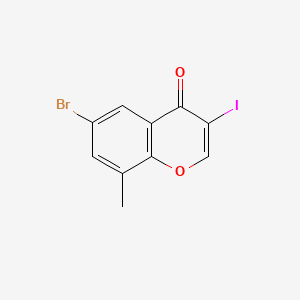
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)

